molecular formula C9H9FO2S B1445229 4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid CAS No. 1342751-84-1

4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid

Cat. No.: B1445229
CAS No.: 1342751-84-1
M. Wt: 200.23 g/mol
InChI Key: OFQRPVIMNPPWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid is a benzoic acid derivative supplied with a documented purity of 95% . It is characterized by the molecular formula C9H9FO2S and has a molecular weight of 200.23 g/mol . The compound is identified by the CAS Number 1342751-84-1 and the InChI Key OFQRPVIMNPPWMW-UHFFFAOYSA-N . As a building block, this compound features both a carboxylic acid functional group and a methylsulfanylmethyl substituent on a fluorinated aromatic ring. This specific structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for the construction of more complex molecules. Researchers utilize this compound in the development and discovery of novel pharmaceutical agents. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-3-(methylsulfanylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S/c1-13-5-7-4-6(9(11)12)2-3-8(7)10/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQRPVIMNPPWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=C(C=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Functionalization Approach

  • Starting Material: A benzoic acid derivative bearing a suitable leaving group (e.g., bromine) at the 4-position.

  • Fluorination: Electrophilic fluorination can be achieved using reagents such as Selectfluor® under controlled temperature (40–60°C) and pH to introduce the fluorine atom at the para position relative to the carboxylic acid.

  • Thiolation: The methylsulfanyl methyl group is introduced by nucleophilic substitution using methyl mercaptan or protected thiol derivatives. Catalysts such as copper(I) or palladium(0) complexes can enhance regioselectivity and reaction rates.

  • Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.

Alternative Friedel-Crafts Alkylation Route

  • The methylsulfanyl methyl substituent can be introduced via Friedel-Crafts alkylation of 4-fluorobenzoic acid using methylsulfanyl methyl chloride or bromide in the presence of Lewis acid catalysts like aluminum chloride.

  • This method requires careful control of reaction conditions to avoid polyalkylation or side reactions.

Reaction Conditions and Optimization

Reaction Step Typical Conditions Yield Range Notes
Fluorination Selectfluor®, 40–60°C, pH control 60–80% Monitor by TLC/HPLC; solvent polarity (DMF) critical
Thiolation Methyl mercaptan, Cu(I)/Pd(0) catalyst, 6–12 h, ambient to 80°C 65–85% Use inert atmosphere; optimize solvent for solubility
Friedel-Crafts Alkylation Methylsulfanyl methyl halide, AlCl3, 0–25°C 50–70% Requires quenching and careful workup

Analytical Characterization of the Product

Research Findings on Synthesis and Applications

  • The compound serves as a versatile intermediate in the synthesis of active pharmaceutical ingredients, especially due to its modifiable carboxylic acid and methylsulfanyl groups.

  • Oxidation of the methylsulfanyl group can yield sulfoxide or sulfone derivatives, expanding the compound’s chemical space.

  • Reduction of the carboxylic acid group can lead to alcohol or aldehyde derivatives, useful for further functionalization.

  • The fluorine atom allows participation in nucleophilic aromatic substitution reactions, enabling synthesis of diverse substituted benzoic acids.

Summary Table of Key Synthetic Reactions

Reaction Type Description Example Products
Nucleophilic Aromatic Substitution Fluorination of aromatic ring using electrophilic fluorinating agents 4-Fluorobenzoic acid derivatives
Thiolation Introduction of methylsulfanyl methyl via nucleophilic substitution This compound
Friedel-Crafts Alkylation Alkylation with methylsulfanyl methyl halides under Lewis acid catalysis Alkylated benzoic acid derivatives
Oxidation Conversion of methylsulfanyl to sulfoxide/sulfone Sulfoxide/sulfone derivatives
Reduction Reduction of carboxylic acid to alcohol or aldehyde Alcohol or aldehyde derivatives

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

Reaction TypeReagents/ConditionsProductsYield/Notes
Esterification Methanol + H₂SO₄ (acid catalyst), refluxMethyl 4-fluoro-3-(methylsulfanylmethyl)benzoate~75% yield (analogous to)
Amidation Thionyl chloride (SOCl₂) → reaction with aminesCorresponding amides (e.g., 4-fluoro-N-alkyl derivatives)Requires anhydrous conditions

These reactions retain the fluorine and methylsulfanylmethyl groups while modifying the carboxylic acid’s reactivity for further applications.

Oxidation of the Thioether Group

The methylsulfanylmethyl (-CH₂-S-CH₃) group is susceptible to oxidation:

Oxidizing AgentConditionsProductSelectivity
H₂O₂ (30%)Acetic acid, 50°C, 6 hrsSulfoxide (-CH₂-S(O)-CH₃)Partial oxidation
mCPBADichloromethane, 0°C → RTSulfone (-CH₂-SO₂-CH₃)Complete oxidation

The sulfone derivative exhibits enhanced polarity and potential bioactivity compared to the parent compound.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 4-position can participate in NAS under specific conditions:

NucleophileBase/SolventTemperatureProduct
Sodium methoxide (NaOMe)DMF, 120°C4-Methoxy derivativeLow reactivity due to deactivation by -COOH
PiperidineK₂CO₃/DMSO, 80°C4-Piperidino analogRequires prolonged heating

The electron-withdrawing carboxylic acid group reduces the ring’s electron density, limiting NAS efficiency unless activating groups are introduced.

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes the carboxylic acid group:

MethodConditionsProductApplication
Pyrolysis200–250°C, inert atmosphere4-Fluoro-3-(methylsulfanylmethyl)benzeneIntermediate for cross-coupling reactions
Copper catalysisCuO, quinoline, 180°CSame as aboveHigher selectivity

Functionalization of the Methylsulfanylmethyl Side Chain

The -CH₂-S-CH₃ group undergoes alkylation and elimination:

ReactionReagentsProductNotes
Alkylation CH₃I, NaOH-CH₂-S⁺(CH₃)₂ I⁻Forms sulfonium salts for SN2 reactions
Elimination Strong base (t-BuOK)Styrene derivative via β-eliminationForms conjugated dienes

Comparative Reactivity Table

A comparison with structurally similar compounds highlights unique features:

CompoundSubstituentsKey Reactivity Differences
4-Fluoro-3-(methylsulfonyl)benzoic acid-SO₂CH₃ at C3Higher oxidation state sulfone group resists further oxidation
4-Fluoro-3-isopropoxybenzoic acid-O-iPr at C3Ether group inert to oxidation but prone to acid-catalyzed cleavage

Scientific Research Applications

Structure

The compound features a fluorine atom at the para position and a methylsulfanyl group at the meta position of the benzene ring. This unique structure contributes to its reactivity and potential applications in synthesis and biological interactions.

Organic Synthesis

4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid serves as a building block for synthesizing more complex organic molecules. Its functional groups can be easily modified to create derivatives with desired properties.

ApplicationDescription
Building BlockUsed in the synthesis of active pharmaceutical ingredients (APIs).
Functional Group ModificationThe carboxylic acid can be converted to alcohols or aldehydes for further reactions.

Biological Studies

The compound is utilized in biological research to study enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with various molecular targets, making it valuable for drug discovery.

Case Study: Anticoccidial Activity
An analogue based on this compound exhibited a potency of 0.1 nM as an anticoccidial agent, demonstrating its potential in veterinary medicine.

Pharmaceutical Development

This compound is explored for its role in developing new drugs targeting specific diseases, including cancer and infectious diseases.

Drug DevelopmentDescription
Targeted TherapiesModulates protein kinase activity to influence cellular processes such as proliferation.
Anticancer AgentsInvestigated for its efficacy in inhibiting tumor growth through specific molecular interactions.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the methylsulfanyl group can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Benzoic Acid Derivatives

The following table summarizes key structural and functional differences between 4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid and related compounds:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₉H₉FO₂S –F (C-4), –CH₂–S–CH₃ (C-3) 200.23 Intermediate in drug synthesis
4-Fluoro-3-methylbenzoic acid C₈H₇FO₂ –F (C-4), –CH₃ (C-3) 154.14 Higher lipophilicity
2-Methoxy-4-(methylsulfanyl)benzoic acid C₉H₁₀O₃S –OCH₃ (C-2), –S–CH₃ (C-4) 210.24 Precursor to cardiotonic drugs
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid C₁₄H₁₂ClNO₄S –Cl (C-4), –SO₂–NH–C₆H₄–CH₃ (C-3) 325.77 Sulfonamide-based bioactivity
7-((4-Fluoro-3-(trifluoromethyl)phenyl)... C₂₁H₁₄F₄N₂O₂ –F (C-4), –CF₃ (C-3), pyrimidinylamino 426.35 NMR-characterized, potential drug
Key Observations:
  • Acidity : The electron-withdrawing fluorine at C-4 increases benzoic acid acidity (pKa ~2.5–3.0), while the electron-donating methylsulfanyl group may slightly counteract this effect .
  • Pharmacological Potential: Sulfur-containing groups (e.g., –S–CH₃, –SO₂–NH–) are linked to therapeutic activity. For example, 2-Methoxy-4-(methylsulfanyl)benzoic acid is an intermediate in cardiotonic drugs like Sulmazole , and sulfonamide derivatives exhibit enzyme inhibition .
Spectroscopic Characterization
  • NMR Profiles: Compounds with trifluoromethyl or pyrimidinylamino groups (e.g., compound 291 in ) show distinct ¹H/¹³C NMR shifts due to electron-withdrawing effects. For example, –CF₃ groups cause deshielding (~δ 120–125 ppm in ¹³C NMR) .
  • Mass Spectrometry : ESI-MS data for methyl ester derivatives (e.g., m/z 331.28 for C₁₆H₁₁F₂N₃O₃) confirm molecular ion peaks consistent with theoretical values .
Carcinogenicity and Binding Interactions
  • Methyl Substituents: shows that methylated aminoazo dyes exhibit carcinogenicity inversely correlated with liver-bound dye accumulation time.

Biological Activity

4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid is a benzoic acid derivative notable for its diverse biological activities and potential applications in pharmaceutical chemistry. This compound, characterized by the presence of a fluorine atom and a methylsulfanyl group, has been investigated for its interactions with various biological systems, including its role as an anticoccidial agent and its binding affinity to specific receptors.

  • Molecular Formula : C9H10FOS
  • Molecular Weight : Approximately 200.23 g/mol
  • Structural Features :
    • Fluorine atom at the 4-position
    • Methylsulfanyl group at the 3-position

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities, particularly in veterinary medicine and drug development. Notably, an analogue of this compound has demonstrated potent activity as an anticoccidial agent, with an effective concentration of just 0.1 nM, suggesting its potential utility in treating parasitic infections in animals .

The biological activity of this compound is largely attributed to its unique functional groups, which enhance its binding characteristics compared to non-fluorinated analogues. Studies have focused on:

  • Binding Affinity : Evaluating interactions with various receptors and enzymes.
  • Antiparasitic Properties : Investigating mechanisms that inhibit parasitic growth.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Fluoro-3-methylbenzoic acidC8H7FO2Lacks the methylsulfanyl group
4-Fluoro-3-(methylsulfonyl)benzoic acidC8H7FO4SContains a sulfonyl instead of a sulfanyl group
4-Fluoro-3-(methylamino)benzoic acidC9H10FNO2Contains an amino group instead of sulfanyl

This comparison highlights the distinct biological and chemical properties imparted by the methylsulfanyl functional group in this compound.

Case Studies and Research Findings

  • Anticoccidial Activity : A study demonstrated that derivatives based on this compound showed significant efficacy against coccidian parasites, indicating a promising avenue for veterinary pharmaceuticals .
  • Binding Studies : Research has shown that this compound exhibits strong binding affinity to specific enzymes involved in metabolic pathways, which could lead to the development of novel therapeutic agents targeting these pathways .
  • Pharmacological Applications : The compound has been explored as a building block for synthesizing various active pharmaceutical ingredients (APIs), particularly those aimed at treating parasitic infections .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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